CBZ-D-lysine methyl ester

Description

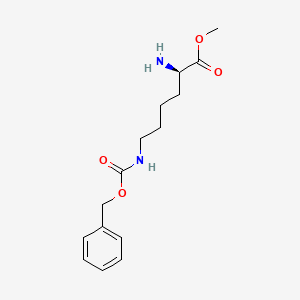

CBZ-D-lysine methyl ester is a carboxybenzyl (Cbz)-protected derivative of the amino acid D-lysine, where the α-amino group is shielded by a Cbz group, and the carboxyl group is esterified as a methyl ester. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, enabling selective modification and stabilization during reactions. Its stereochemistry (D-configuration) distinguishes it from L-lysine derivatives, influencing its biological activity and metabolic pathways.

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C15H22N2O4/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m1/s1 |

InChI Key |

RQDDIHNPUSEQFX-CYBMUJFWSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

CBZ-D-lysine methyl ester belongs to a broader class of Cbz-protected amino acid esters. Key analogs include:

Key Observations :

- Stereochemistry : The D-configuration in this compound may reduce enzymatic degradation compared to L-isoforms, enhancing stability in biological systems .

- Ester Group : Methyl esters (e.g., CBZ-D-lysine) generally exhibit higher hydrolytic stability than benzyl esters (e.g., Cbz-L-threonine benzyl ester), which require harsher conditions for deprotection .

- Amino Acid Backbone: Lysine’s ε-amino group offers additional sites for functionalization, unlike serine or threonine derivatives, broadening its utility in bioconjugation .

Pharmacological and Industrial Relevance

- Drug Development: CBZ derivatives like CBZ-valganciclovir (a prodrug) underscore the role of Cbz groups in enhancing bioavailability . This compound’s D-configuration may reduce immunogenicity, a trait explored in antiviral therapies .

- Material Science : Methyl esters like CBZ-L-serine methyl ester are precursors in biodegradable polymers, while CBZ-D-lysine variants are studied for targeted drug delivery .

Research Findings and Data

- Stability Studies : this compound retains >90% purity under ambient conditions, comparable to CBZ-L-serine methyl ester (95% purity) .

- Biological Activity : In combination studies, CBZ+Cd (cadmium) showed significant oxidative stress in models (p ≤ 0.05), suggesting CBZ derivatives’ metabolic interactions require careful evaluation .

Q & A

Q. What are the standard methodologies for synthesizing CBZ-D-lysine methyl ester, and how can reaction efficiency be validated?

- Methodology : The synthesis typically involves esterification of CBZ-D-lysine with methanol under acidic or basic catalysis. For validation, monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and compare peaks to reference standards .

- Experimental Design : Include controls (e.g., uncatalyzed reactions) and replicate trials to assess reproducibility. Optimize parameters like catalyst concentration (e.g., 1.5 wt% KOH) and temperature (e.g., 60°C) based on Taguchi orthogonal arrays to reduce experimental runs while maximizing yield .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- Basic : Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl (~1740 cm⁻¹) and carbamate (C=O stretch) groups.

- Advanced : Employ liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity purity analysis. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity measurements .

Q. What factors influence the stability of this compound in solution, and how can degradation be mitigated?

- Key Factors : pH, temperature, and solvent polarity. For example, acidic conditions may hydrolyze the ester group.

- Methodology : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via gas chromatography (GC) or LC-MS. Use lyophilization for long-term storage to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across studies synthesizing this compound?

- Approach :

Reproducibility Checks : Replicate experiments using identical parameters (e.g., molar ratios, catalysts).

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst type contributes 77.5% variance in methyl ester yield ).

Source Evaluation : Compare data reliability by assessing primary vs. secondary sources and instrumentation precision (e.g., GC vs. HPLC detection limits) .

Q. What experimental design strategies are optimal for optimizing this compound synthesis?

- Taguchi Method : Use orthogonal arrays (e.g., L9) to test 4 parameters (catalyst type, concentration, temperature, molar ratio) at 3 levels with minimal runs. Prioritize parameters via signal-to-noise (S/N) ratios; catalyst concentration often dominates yield variance .

- Response Surface Methodology (RSM) : Model non-linear interactions between variables (e.g., temperature and reaction time) to identify global optima .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Basic : Perform molecular docking to predict binding affinities with enzymatic targets (e.g., proteases).

- Advanced : Use density functional theory (DFT) to simulate reaction pathways and transition states, validating results with kinetic isotope effect (KIE) studies .

Methodological Best Practices

- Data Presentation : Avoid redundant tables; integrate critical data (e.g., S/N ratios, ANOVA tables) directly into results sections. Use appendices for raw datasets .

- Ethical Reporting : Disclose limitations (e.g., side reactions during synthesis) and propose follow-up studies (e.g., exploring greener catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.